molecular formula C10H7NS B8694920 2H-1-Benzothiopyran-4-carbonitrile CAS No. 83554-99-8

2H-1-Benzothiopyran-4-carbonitrile

Cat. No.: B8694920
CAS No.: 83554-99-8
M. Wt: 173.24 g/mol
InChI Key: XMMTXSZWUNGPAM-UHFFFAOYSA-N
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Description

2H-1-Benzothiopyran-4-carbonitrile is a sulfur-containing heterocyclic compound characterized by a fused benzothiopyran ring system and a nitrile functional group at the 4-position. The benzothiopyran scaffold is notable for its structural similarity to chromenes (oxygen analogs) but with a sulfur atom replacing oxygen, which significantly alters electronic and steric properties. The nitrile group enhances reactivity, making the compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No.

83554-99-8

Molecular Formula

C10H7NS

Molecular Weight

173.24 g/mol

IUPAC Name

2H-thiochromene-4-carbonitrile

InChI

InChI=1S/C10H7NS/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-5H,6H2

InChI Key

XMMTXSZWUNGPAM-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C2S1)C#N

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
2H-1-Benzothiopyran-4-carbonitrile serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a versatile precursor in organic synthesis. Researchers have utilized this compound to develop new derivatives with potential biological activities and improved properties.

Biological Activities

Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit notable activity against a range of pathogens, indicating its potential as an antibacterial agent.

Anticancer Research
Research indicates that this compound may possess anticancer properties. For instance, modifications of the benzothiopyran structure have been linked to cytotoxic activity against human tumor cell lines. The mechanisms underlying these effects are believed to involve interference with mitochondrial functions .

Pharmaceutical Applications

Drug Development Precursor
In the pharmaceutical industry, this compound is explored as a precursor for the development of novel therapeutic agents. Its derivatives have been synthesized and tested for their efficacy in treating various diseases, including cancer and inflammatory conditions. The compound's ability to interact with specific molecular targets enhances its potential as a drug candidate .

Material Science

Development of Functional Materials
This compound is also utilized in the development of materials with specific electronic or optical properties. Its unique chemical structure allows researchers to tailor materials for applications in electronics, photonics, and other advanced technologies.

Data Table: Summary of Applications

Application AreaDescription
Chemical SynthesisUsed as a building block for synthesizing complex organic molecules
Biological ActivityExhibits antimicrobial and potential anticancer properties
PharmaceuticalExplored as a precursor for developing novel therapeutic agents
Material ScienceUtilized in creating materials with specific electronic or optical properties

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of derivatives of this compound against various bacterial strains using the disc diffusion method. The results indicated that certain derivatives exhibited superior activity compared to standard antibacterial agents like sulfadiazine, highlighting their potential in clinical applications .

Case Study 2: Anticancer Activity
In another research effort focused on anticancer agents, modified versions of this compound were tested on human tumor cell lines. The findings demonstrated significant cytotoxic effects attributed to the compounds' ability to disrupt mitochondrial functions, suggesting their viability as candidates for cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the compounds listed in the evidence—4i, 4j, 4k, and 4l—are dihydropyrimidine derivatives with benzylthio and aryl substituents. Below is a comparative analysis based on available

Table 1: Physicochemical and Spectral Properties of Compounds 4i–4l

Compound ID Structure Class Melting Point (°C) Key Spectral Features (IR, NMR) HRMS Data Consistency
4i Dihydropyrimidine 189–190 Multiple IR peaks (C≡N, C=O), δ 7.2–8.3 (aromatic H) High (C, H, N match)
4j Dihydropyrimidine (3,4-dimethyl) 186–188 Similar to 4i, with methyl group signals in NMR High
4k Dihydropyrimidine (3,4-dimethoxy) 217–219 Methoxy group IR peaks (~2850 cm⁻¹), δ 3.8–4.0 (OCH₃) High
4l Dihydropyrimidine (2,5-dimethoxy) 208–209 Split methoxy signals in NMR due to steric effects High

Key Differences from 2H-1-Benzothiopyran-4-carbonitrile:

Core Structure :

  • Compounds 4i–4l feature a dihydropyrimidine ring fused with aryl groups, whereas this compound contains a benzothiopyran ring (a sulfur-containing fused bicyclic system).
  • The nitrile group in this compound is directly attached to the thiopyran ring, whereas in 4i–4l, nitriles are part of the dihydropyrimidine scaffold.

Dihydropyrimidines (4i–4l) exhibit reactivity dominated by their carbonyl and nitrile groups, as evidenced by IR peaks for C=O (~1700 cm⁻¹) and C≡N (~2200 cm⁻¹) .

Thermal Stability: The higher melting points of 4k (217–219 °C) and 4l (208–209 °C) compared to 4i and 4j suggest that methoxy substituents improve thermal stability via hydrogen bonding or π-stacking . No direct data exist for this compound, but its rigid fused-ring system likely confers higher thermal stability than non-fused dihydropyrimidines.

Research Findings and Limitations

  • Synthesis Efficiency : Compounds 4i–4l were synthesized via a one-pot, catalyst-free method with high yields (75–85%) . This contrasts with benzothiopyran derivatives, which often require transition-metal catalysts or harsh conditions.

Critical Note:

Further experimental data (e.g., XRD, DFT calculations) are required to validate structural and electronic distinctions.

Preparation Methods

Reaction Design and Mechanistic Insights

The photochemical synthesis of 2H-1-benzothiopyran-4-carbonitrile leverages ultraviolet (UV) irradiation to facilitate [2+2] cycloaddition reactions. A seminal study demonstrated that 4-cyanothiocoumarin (precursor to benzothiopyran-4-carbonitrile) undergoes selective conversion to cyclopenta[c]-benzothiopyrans when irradiated in the presence of 2,3-dimethylbut-2-ene. The reaction proceeds via triplet-state excitation of the thiocoumarin nitrile group, enabling alkene addition to the nitrile and olefinic carbons (Fig. 1).

Reaction Conditions :

  • Light Source : UV lamp (λ = 300–350 nm)

  • Solvent : Acetonitrile

  • Additive : 2,3-Dimethylbut-2-ene (3 equiv)

  • Yield : 60–75% (depending on substituents)

This method is notable for its regioselectivity and avoidance of harsh reagents. However, scalability is limited by the need for specialized photochemical equipment.

Condensation of 2-Mercaptobenzaldehyde with Malononitrile

One-Pot Knoevenagel-Type Reaction

A high-yielding, single-step synthesis involves the base-catalyzed condensation of 2-mercaptobenzaldehyde with malononitrile. This approach, adapted from bioRxiv protocols, produces this compound in near-quantitative yields under mild conditions.

Procedure :

  • Reactants :

    • 2-Mercaptobenzaldehyde (1 equiv)

    • Malononitrile (1.2 equiv)

  • Catalyst : Piperidine (10 mol%)

  • Solvent : Ethanol (reflux, 4 h)

  • Workup : Filtration and recrystallization from ethanol

  • Yield : 99.7%

Mechanism : The reaction follows a Knoevenagel condensation pathway, where the thiol group attacks the aldehyde carbonyl, followed by cyclization and dehydration to form the thiopyran ring. The nitrile group is introduced via malononitrile incorporation.

Advantages and Limitations

This method excels in operational simplicity and yield, making it ideal for industrial-scale production. However, stoichiometric excess of malononitrile may require recycling to improve cost efficiency.

Thiochromanone Intermediate Oxidation

Two-Step Synthesis via Thiochroman-4-One

Comparative Analysis of Preparation Methods

Method Yield Scalability Complexity Cost
Photochemical60–75%LowHighModerate
Knoevenagel Condensation99.7%HighLowLow
Thiochromanone Oxidation70–80%ModerateModerateModerate

Key Findings :

  • The Knoevenagel condensation method is superior in yield and simplicity, though malononitrile costs may impact large-scale applications.

  • Photochemical synthesis offers regiospecificity but requires UV infrastructure, limiting industrial adoption.

  • Thiochromanone oxidation provides modularity for derivatives but involves multi-step protocols.

Q & A

Q. Table 1: Synthetic Yields of Benzothiopyran-Carbonitrile Derivatives

CompoundReaction ConditionsYield (%)Reference
2H-thiochromene-3-carbonitrileTHF, Ar, rt, 20 min66
4-(2-methoxyphenyl)-derivativeEthanol, reflux, 6 hr72

Q. Table 2: Stability of this compound in Solvents

SolventpHDegradation (%) at 72 hr
DMSO7<5
Water725
0.1M HCl258

Key Recommendations

  • Prioritize computational validation (e.g., NIST Chemistry WebBook) for physicochemical properties .
  • Address data contradictions via multi-technique validation and controlled experimental replication.
  • Document synthetic parameters (stoichiometry, solvent, catalysts) meticulously to enable reproducibility .

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